Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate
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Overview
Description
Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate is a chemical compound with a complex structure that includes a carbazole core, a chloro substituent, and a dimethylaminopropyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate typically involves multiple steps. One common method includes the chlorination of carbazole followed by the introduction of the dimethylaminopropyl group. The final step involves the formation of the oxalate salt. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions may yield various substituted carbazole derivatives.
Scientific Research Applications
Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Carbazole, 3-chloro-9-methyl-
- Carbazole, 3-chloro-9-ethyl-
- Carbazole, 3-chloro-9-propyl-
Uniqueness
Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
41734-73-0 |
---|---|
Molecular Formula |
C19H21ClN2O4 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
3-(3-chlorocarbazol-9-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C17H19ClN2.C2H2O4/c1-19(2)10-5-11-20-16-7-4-3-6-14(16)15-12-13(18)8-9-17(15)20;3-1(4)2(5)6/h3-4,6-9,12H,5,10-11H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
ZBCOWAGFAVHZHK-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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